molecular formula C8H7BrN2O B2617010 4-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine CAS No. 1254163-78-4

4-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B2617010
CAS No.: 1254163-78-4
M. Wt: 227.061
InChI Key: FMXFWGRGEVMWGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine (CAS 1254163-78-4) is a versatile brominated heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C 8 H 7 BrN 2 O and a molecular weight of 227.06 g/mol , this compound is characterized by a pyrrolopyridine scaffold substituted with methoxy and bromo functional groups . The bromine atom at the 4-position makes this molecule an excellent precursor for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing researchers to introduce complex structural diversity at this site . The 5-methoxy group can also serve as a key functional handle for further chemical modifications. This compound is a key synthetic intermediate in the development of biologically active molecules, and its scaffold is a privileged structure found in compounds investigated for various therapeutic areas . It is also available as a hydrochloride salt (CAS 1955554-89-8) for additional research applications . Please Note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-12-8-7(9)5-2-3-10-6(5)4-11-8/h2-4,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMXFWGRGEVMWGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C2C(=C1Br)C=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1254163-78-4
Record name 4-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

6-azaindole scaffold 4-bromo-5-methoxy derivative properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, synthetic, and physicochemical properties of the 4-bromo-5-methoxy-6-azaindole scaffold. This document is structured to support medicinal chemists and process scientists in the effective utilization of this "privileged structure" for drug discovery campaigns, particularly in kinase inhibition.

Classification: Heterocyclic Building Block / Kinase Inhibitor Intermediate IUPAC Name: 4-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine

Executive Summary

The 6-azaindole (pyrrolo[2,3-c]pyridine) scaffold represents a critical bioisostere of the indole and purine ring systems. The 4-bromo-5-methoxy derivative is a high-value intermediate due to its unique substitution pattern:

  • 4-Bromo Handle: Located at a sterically accessible position, allowing for regioselective cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the carbon skeleton into the solvent-exposed regions of a protein binding pocket.

  • 5-Methoxy Group: Provides electron density to the pyridine ring, modulating the basicity of the N6 nitrogen and acting as a hydrogen bond acceptor. It also influences solubility and metabolic stability compared to the naked scaffold.

  • Bioisosterism: Mimics the adenine core of ATP, making it highly relevant for targeting Janus Kinases (JAK), Aurora kinases, and other serine/threonine kinases.

Structural & Electronic Analysis

Electronic Distribution

Unlike the more common 7-azaindole, the 6-azaindole places the pyridine nitrogen at the 6-position. This creates a distinct electronic profile:

  • N1 (Pyrrole Nitrogen): Acts as a Hydrogen Bond Donor (HBD). pKa

    
     13.0 (acidic).
    
  • N6 (Pyridine Nitrogen): Acts as a Hydrogen Bond Acceptor (HBA). pKa

    
     4.8 (conjugate acid).
    
  • 5-OMe Effect: The methoxy group at C5 is ortho to the pyridine nitrogen (N6). Through resonance (+M effect), it increases the electron density at N6, potentially raising the pKa slightly and making N6 a stronger H-bond acceptor than in the unsubstituted parent.

  • 4-Br Effect: The bromine atom exerts an inductive withdrawing effect (-I), activating the C4 position for oxidative addition by palladium catalysts.

Physicochemical Profile
PropertyValue / CharacteristicImplication for MedChem
Molecular Formula

Fragment-based drug design (FBDD) compliant.
Molecular Weight 227.06 g/mol Leaves room for significant elaboration (MW < 500 rule).
cLogP ~2.1Moderate lipophilicity; good membrane permeability potential.
PSA (Polar Surface Area) ~45

Favorable for CNS and oral bioavailability.
Solubility Low in water; High in DMSO, DMF, MeOHRequires polar organic co-solvents for stock solutions.
Melting Point >200°C (Decomposes)Indicates strong crystal lattice stability (H-bonding network).

Synthetic Methodologies

The synthesis of 4,5-disubstituted 6-azaindoles is non-trivial due to the specific substitution pattern required on the pyridine ring. Two primary routes are validated for this class of compounds.

Route A: The Leimgruber-Batcho Cyclization (Recommended)

This route is preferred for scalability and regiocontrol. It constructs the pyrrole ring onto a pre-functionalized pyridine.

Precursor: 5-bromo-6-methoxy-4-methyl-3-nitropyridine.

  • Condensation: The starting nitropyridine is treated with

    
    -dimethylformamide dimethyl acetal (DMF-DMA) in DMF at 110°C. The acidic methyl protons (activated by the ortho-nitro group) condense to form the enamine intermediate.
    
  • Reductive Cyclization: The enamine is reduced (typically using

    
    , 
    
    
    
    , or
    
    
    ). The resulting amine attacks the enamine double bond, closing the pyrrole ring to form the 6-azaindole core.
Route B: Palladium-Catalyzed Cascade (Sonogashira/Cyclization)

Useful for rapid analog generation but often lower yielding for this specific substitution pattern due to steric crowding between Br and OMe.

  • Starting Material: 2-amino-5-bromo-4-methoxy-3-iodopyridine.

  • Coupling: Sonogashira coupling with trimethylsilylacetylene (TMSA).

  • Cyclization: Base-mediated cyclization (e.g., KOtBu in NMP) to close the ring.

Visualization of Synthetic Logic

The following diagram illustrates the Leimgruber-Batcho logic, which is the industry standard for this substitution pattern.

Synthesis Start 5-bromo-6-methoxy- 4-methyl-3-nitropyridine Step1 Enamine Formation (DMF-DMA, 110°C) Start->Step1 Inter Trans-β-dimethylamino- styrene intermediate Step1->Inter Step2 Reductive Cyclization (Fe, AcOH or H2/Pd) Inter->Step2 Product 4-bromo-5-methoxy- 6-azaindole Step2->Product

Caption: Figure 1. Leimgruber-Batcho synthesis route for constructing the 4-bromo-5-methoxy-6-azaindole scaffold from a substituted pyridine precursor.

Reactivity & Functionalization Protocols

N1-Protection (Critical First Step)

Before attempting cross-coupling at the 4-position, the acidic N1 proton must be masked to prevent catalyst poisoning and side reactions.

  • Reagent: SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) or Tosyl chloride.

  • Conditions: NaH (60% dispersion), DMF, 0°C to RT.

  • Why: The SEM group is orthogonal to most coupling conditions and easily removed with TBAF or TFA.

C4-Functionalization (Suzuki-Miyaura Coupling)

The 4-bromo position is highly activated. However, the adjacent 5-methoxy group introduces steric bulk. High-activity catalysts are required.

Protocol:

  • Charge: N1-protected 4-bromo-5-methoxy-6-azaindole (1.0 eq), Boronic acid (1.2 eq).

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    / XPhos (for difficult substrates).
  • Base:

    
     (2M aq) or 
    
    
    
    (solid).
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: 90°C, 4-12 hours under Argon.

Biological Binding Logic (SAR)

The scaffold binds to the ATP hinge region of kinases.

  • Hinge Interaction: The N1-H (donor) and N6 (acceptor) motif mimics the Adenine ring of ATP.

  • Gatekeeper Interaction: The substituent at C4 (introduced via the bromo handle) projects into the hydrophobic pocket behind the gatekeeper residue.

  • Solvent Front: The C5-methoxy group often points toward the solvent front or interacts with ribose-binding residues.

BindingMode Scaffold 6-Azaindole Core N1 N1 (Pyrrole) H-Bond Donor Scaffold->N1 N6 N6 (Pyridine) H-Bond Acceptor Scaffold->N6 C4 C4-Bromo Handle Scaffold->C4 C5 C5-Methoxy Scaffold->C5 Hinge Kinase Hinge Region (Glu/Met backbone) N1->Hinge  Binds Backbone C=O N6->Hinge  Binds Backbone N-H Pocket Hydrophobic Pocket (Gatekeeper Residue) C4->Pocket  Vector for Selectivity Solvent Solvent Exposed Area C5->Solvent  Modulates Sol/Metab

Caption: Figure 2. Pharmacophore mapping of the 4-bromo-5-methoxy-6-azaindole scaffold within a typical kinase ATP-binding pocket.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).[1] Potential Acute Toxicity (Oral) typical of halogenated heterocycles.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent slow debromination or oxidation.

  • Stability: Stable in solid phase. In solution, avoid strong acids which may demethylate the methoxy group (cleavage to the pyridone).

References

  • Popowycz, F., et al. "Synthesis and Reactivity of 4-, 5- and 6-Azaindoles." Tetrahedron, vol. 63, no.[2] 36, 2007, pp. 8689–8707.

  • Song, J. J., et al. "A General Synthesis of 6-Azaindoles." Journal of Organic Chemistry, vol. 67, no. 11, 2002, pp. 3924–3926.

  • Léou, S., et al. "The Azaindole Framework in the Design of Kinase Inhibitors." Molecules, vol. 19, no.[3] 12, 2014, pp. 19935–19979.

  • PubChem Compound Summary. "4-bromo-1H-pyrrolo[2,3-c]pyridine."[4] National Center for Biotechnology Information.

  • Nazaré, M., et al. "A Flexible Synthesis of substituted 6-Azaindoles."[5] Angewandte Chemie International Edition, vol. 43, 2004, pp. 4526.[5]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine: Synthesis, Properties, and Therapeutic Potential

For researchers, scientists, and drug development professionals, the pyrrolopyridine scaffold represents a privileged heterocyclic core with significant therapeutic potential. This guide provides a comprehensive technical overview of a specific, yet uncharacterized member of this family: this compound. Due to the nascent state of research on this exact molecule, this document synthesizes information from closely related analogues to propose a viable synthetic route and to highlight its potential applications in drug discovery.

Chemical Identity and CAS Number Status

A thorough search of chemical databases, including PubChem, indicates that while the chemical structure of this compound is recognized, a specific CAS number has not yet been assigned. PubChemLite provides key structural identifiers for this compound[1].

Structural Information for this compound:

IdentifierValue
Molecular Formula C₈H₇BrN₂O
SMILES COC1=NC=C2C(=C1Br)C=CN2
InChI InChI=1S/C8H7BrN2O/c1-12-8-7(9)5-2-3-10-6(5)4-11-8/h2-4,10H,1H3
InChIKey FMXFWGRGEVMWGL-UHFFFAOYSA-N

For the purpose of comparative studies and procurement of related starting materials, the CAS numbers of several structural isomers and analogues are provided below.

CAS Numbers of Related Pyrrolopyridine Compounds:

Compound NameCAS Number
4-bromo-1H-pyrrolo[2,3-c]pyridine69872-17-9[2][3]
4-bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine1190321-71-1[4]
4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridineNot Available
5-bromo-1H-pyrrolo[2,3-c]pyridine1215387-58-8[5]
4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine1638761-16-6[6]

Proposed Synthesis of this compound

While a direct, published synthesis for this compound is not available, a viable synthetic route can be designed based on established methodologies for analogous pyrrolopyridine systems. The proposed pathway begins with a commercially available substituted pyridine and proceeds through nitration, activation, and a final reductive cyclization. This approach is adapted from the synthesis of related 1H-pyrrolo[3,2-c]pyridine and 4-bromo-1H-pyrrolo[2,3-c]pyridine derivatives[7][8].

Proposed Synthetic Workflow

The proposed multi-step synthesis is outlined below. The key is the strategic introduction of a nitro group, which is then reduced to an amine that can undergo cyclization to form the pyrrole ring.

Synthesis_of_this compound start 3-bromo-5-methoxypyridine step1 Nitration start->step1 HNO₃ / H₂SO₄ intermediate1 3-bromo-5-methoxy-4-nitropyridine step1->intermediate1 step2 Reaction with DMF-DMA intermediate1->step2 DMF-DMA intermediate2 2-(3-bromo-5-methoxy-4-nitropyridin-4-yl)-N,N-dimethylethylenamine step2->intermediate2 step3 Reductive Cyclization intermediate2->step3 Fe / Acetic Acid product This compound step3->product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Prospective)

This protocol is a guideline based on similar reactions and should be optimized for the specific substrate.

Step 1: Nitration of 3-bromo-5-methoxypyridine

  • To a stirred solution of fuming nitric acid in concentrated sulfuric acid at 0 °C, slowly add 3-bromo-5-methoxypyridine.

  • Allow the reaction to warm to room temperature and then heat to 60-70 °C for several hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-bromo-5-methoxy-4-nitropyridine.

Causality: The strong acidic conditions of fuming nitric and sulfuric acids are necessary to achieve nitration of the electron-deficient pyridine ring. The methoxy group directs the nitration to the adjacent C4 position.

Step 2: Formation of the Enamine Intermediate

  • Dissolve 3-bromo-5-methoxy-4-nitropyridine in N,N-dimethylformamide (DMF).

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and heat the mixture to 80-100 °C.

  • The reaction progress is monitored by TLC until the starting material is consumed.

  • Upon completion, the solvent is removed under high vacuum to yield the crude enamine intermediate, 2-(3-bromo-5-methoxy-4-nitropyridin-4-yl)-N,N-dimethylethylenamine.

Causality: The reaction with DMF-DMA introduces the two-carbon unit required for the formation of the pyrrole ring in the subsequent step.

Step 3: Reductive Cyclization

  • Suspend the crude enamine intermediate in glacial acetic acid.

  • Add iron powder and heat the mixture to reflux. The reaction is typically vigorous.

  • After refluxing for 1-2 hours, or until the reaction is complete by TLC, cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite to remove the iron salts.

  • Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel chromatography to afford this compound.

Causality: Iron in acetic acid is a classic and effective reagent for the reduction of a nitro group to an amine, which in situ attacks the enamine to cyclize and form the pyrrole ring.

Applications in Drug Discovery

The pyrrolopyridine scaffold is a cornerstone in medicinal chemistry due to its structural similarity to indole, allowing it to act as a bioisostere in many biologically active molecules. The introduction of a bromine atom at the C4 position provides a crucial handle for further chemical modifications via cross-coupling reactions, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.

Kinase Inhibition

Pyrrolopyridine derivatives have shown significant promise as kinase inhibitors.

  • Fibroblast Growth Factor Receptor (FGFR) Inhibitors: A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3. Abnormal FGFR signaling is implicated in various cancers[9].

  • FMS Kinase Inhibitors: Pyrrolo[3,2-c]pyridine derivatives have been identified as potent inhibitors of FMS kinase, a target in inflammatory disorders and certain cancers[10].

Anticancer Activity

The rigid, planar structure of the pyrrolopyridine core makes it an ideal scaffold for developing anticancer agents.

  • Tubulin Polymerization Inhibition: Derivatives of 1H-pyrrolo[3,2-c]pyridine have been designed as colchicine-binding site inhibitors, which disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells[8][11].

  • General Antiproliferative Agents: The broader class of pyrrolopyridines has been extensively explored for antiproliferative activity against various cancer cell lines[12].

Neurological and Immunological Applications

Derivatives of the pyrrolopyridine core have been investigated for their potential in treating diseases of the nervous and immune systems, including as analgesic and sedative agents[12].

The strategic placement of the methoxy group in this compound can influence the molecule's electronic properties and its ability to form hydrogen bonds, potentially leading to novel interactions with biological targets.

Conclusion

While this compound remains a largely unexplored molecule without an assigned CAS number, its chemical structure holds significant promise for the development of novel therapeutics. The proposed synthetic route, based on robust and well-established chemical transformations, offers a clear path to accessing this compound for further investigation. Its core pyrrolopyridine scaffold, combined with the versatile bromine handle, makes it an attractive building block for creating diverse chemical libraries aimed at a range of biological targets, particularly in the fields of oncology and kinase inhibition. Further research into the synthesis and biological evaluation of this compound is warranted to fully unlock its therapeutic potential.

References

  • PubChemLite. This compound. [Link]

  • Reagentia. 4-bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine (1 x 250 mg). [Link]

  • PubChem. 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine. [Link]

  • Wang, C. et al. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300264 (2024). [Link]

  • PubChem. 5-bromo-1H-pyrrolo[2,3-c]pyridine. [Link]

  • MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]

  • PMC. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. [Link]

  • Taylor & Francis Online. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. [Link]

Sources

4-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine PubChem CID data

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine (PubChem CID: 66599849)

Abstract

This guide provides a comprehensive technical overview of this compound (PubChem CID: 66599849), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While direct experimental literature on this specific molecule is not currently available, this document synthesizes data from its PubChem entry, along with empirical knowledge from closely related structural analogs, to offer a robust profile. We will cover its physicochemical properties, propose a viable synthetic pathway, discuss its potential for further chemical modification, infer its biological and therapeutic potential based on the well-established pharmacology of the pyrrolo[2,3-c]pyridine scaffold, and provide detailed safety and handling protocols. This whitepaper is intended for researchers, chemists, and drug development professionals seeking to understand and leverage this molecule in their scientific endeavors.

Introduction: The Privileged Pyrrolo[2,3-c]pyridine Scaffold

The pyrrolo[2,3-c]pyridine core, also known as 6-azaindole, represents a "privileged scaffold" in modern medicinal chemistry.[1] These nitrogen-containing heterocyclic compounds are renowned for their versatile pharmacophoric properties, enabling them to interact with a wide range of biological targets.[2] Their structural motif is a cornerstone in the development of novel therapeutics, particularly as kinase inhibitors and antiproliferative agents for oncology.[2] Derivatives of this scaffold have shown promise in treating various diseases, including cancer and Alzheimer's disease.[2] The specific compound of interest, this compound, is a functionalized derivative poised for further chemical exploration, making it a valuable building block for creating libraries of new chemical entities.

Physicochemical and Structural Data: Compound CID 66599849

All quantitative data for the title compound is sourced directly from its PubChem database entry.[3] These properties are computationally predicted and provide a foundational understanding of the molecule's characteristics.

PropertyValueSource
PubChem CID 66599849PubChem[3]
Molecular Formula C₈H₇BrN₂OPubChem[3]
Monoisotopic Mass 225.97418 DaPubChem[3]
Molecular Weight 227.06 g/mol PubChem (isomer)[4]
IUPAC Name This compoundPubChem[3]
InChIKey FMXFWGRGEVMWGL-UHFFFAOYSA-NPubChem[3]
SMILES COC1=NC=C2C(=C1Br)C=CN2PubChem[3]
XlogP (Predicted) 2.0PubChem[3]

Synthetic Strategy and Chemical Reactivity

While a specific, published synthesis for this compound is not available, a robust synthetic route can be proposed based on established methodologies for analogous pyrrolopyridine systems.[1][5][6]

Retrosynthetic Analysis

A logical retrosynthetic approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor.[1] This strategy is common for azaindole synthesis and allows for the early introduction of key substituents. The primary disconnection would be across the C-N and C-C bonds of the pyrrole ring, tracing back to a functionalized 4-aminopyridine derivative, which itself originates from a nitropyridine.

Proposed Synthetic Workflow

The proposed synthesis adapts a multi-step sequence proven effective for similar scaffolds, such as the synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine.[5][6] The process involves the initial preparation of a substituted nitropyridine, followed by a key reductive cyclization step to form the fused pyrrole ring.

G cluster_0 Phase 1: Pyridine Functionalization cluster_1 Phase 2: Pyrrole Ring Formation A Start: Substituted Pyridine B Step 1: Nitration (e.g., fuming HNO₃ / H₂SO₄) A->B C Intermediate 1: Nitropyridine Derivative B->C D Step 2: Vinylation (e.g., DMF-DMA) C->D Advance to Ring Formation E Intermediate 2: (E)-2-(dimethylamino)vinyl)nitropyridine D->E F Step 3: Reductive Cyclization (e.g., Iron powder / Acetic Acid) E->F G Final Product: This compound F->G

Caption: Proposed workflow for the synthesis of the target compound.

Protocol Explanation:

  • Nitration: A suitable bromo-methoxy-pyridine starting material would undergo nitration, typically using a strong acid mixture like fuming nitric acid in sulfuric acid, to introduce a nitro group at a key position that will direct the subsequent cyclization.[5][6]

  • Vinylation: The resulting nitropyridine is reacted with a reagent like N,N-dimethylformamide dimethyl acetal (DMF-DMA). This step installs a vinylamino group, which is the precursor for two of the pyrrole ring's carbon atoms.[5][6]

  • Reductive Cyclization: The crucial step is the treatment of the vinylamino-nitropyridine intermediate with a reducing agent, such as iron powder in acetic acid, under heat.[1][5][6] This simultaneously reduces the nitro group to an amine, which then undergoes an intramolecular cyclization with the adjacent vinyl group to form the pyrrole ring, yielding the final product.

The Role of Bromine in Synthetic Utility

The bromine atom at the 4-position is not merely a substituent; it is a critical synthetic handle. This halogen is ideally positioned for a variety of metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Buchwald-Hartwig reactions.[1] This allows for the rapid diversification of the core scaffold, enabling the synthesis of a large library of analogs for structure-activity relationship (SAR) studies—a cornerstone of modern drug discovery.[1]

Spectroscopic and Analytical Characterization (Predicted)

While experimental spectra are unavailable, the expected analytical data can be reliably predicted.

  • Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the molecular formula C₈H₇BrN₂O. The predicted monoisotopic mass is 225.97418 Da.[3] PubChem also provides predicted collision cross-section (CCS) values for various adducts, which can aid in identification in ion mobility-mass spectrometry experiments.[3]

    • [M+H]⁺: m/z 226.98146

    • [M+Na]⁺: m/z 248.96340

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and pyrrole rings, a singlet for the N-H proton of the pyrrole (which may be broad), and a characteristic singlet around 3.8-4.0 ppm for the methoxy (-OCH₃) group protons.

    • ¹³C NMR: The spectrum will display eight distinct carbon signals corresponding to the molecular structure, including signals for the methoxy carbon and the carbon atoms of the bicyclic aromatic system.

Inferred Biological Activity and Therapeutic Potential

The therapeutic potential of this compound is inferred from the extensive research conducted on its parent scaffold and structurally similar molecules.

Rationale from Structurally Related Compounds

The pyrrolopyridine scaffold is a well-established pharmacophore. Numerous derivatives have been synthesized and evaluated for a wide range of biological activities, including analgesic, sedative, antidiabetic, antiviral, and antitumor effects.[7]

Kinase Inhibition and Anticancer Applications

A primary application for this scaffold is in oncology.[1][2]

  • Tubulin Polymerization Inhibition: Many pyrrolopyridine derivatives have been designed as inhibitors of tubulin polymerization, a validated anticancer strategy.[1] These molecules often bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics.[1][6] This action leads to an arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis in cancer cells.[1][6]

  • Kinase Inhibition: The scaffold is also a key component in the design of inhibitors for various protein kinases that are crucial for cancer cell survival and proliferation, such as MPS1 kinase.[1]

  • LSD1 Inhibition: Recent research has also identified 1H-pyrrolo[2,3-c]pyridin derivatives as potent and reversible inhibitors of Lysine-specific demethylase 1 (LSD1), a promising therapeutic target for acute myelogenous leukemia (AML).[8]

G A Pyrrolo[2,3-c]pyridine Derivative B Binds to Colchicine Site on β-Tubulin A->B C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Dynamics C->D E Mitotic Arrest (G2/M Phase) D->E F Induction of Apoptosis E->F G Cancer Cell Death F->G

Caption: Anticancer mechanism via tubulin polymerization inhibition.

Safety, Handling, and Storage

Although no specific Safety Data Sheet (SDS) exists for the title compound, a reliable safety profile can be constructed from the GHS classifications of its close structural isomer, 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine, and related brominated pyrrolopyridines.[4][9]

Hazard Assessment (Inferred)

The following hazards are anticipated based on data from analogous compounds:

Hazard StatementDescriptionGHS CodeSource (Analog)
Skin IrritationCauses skin irritationH315[4][9]
Eye IrritationCauses serious eye irritationH319[4][9]
Acute Oral ToxicityMay be harmful if swallowedH303[4]
Respiratory IrritationMay cause respiratory irritationH335[4]
Recommended Handling Protocols

Given the inferred hazards, strict adherence to standard laboratory safety procedures is mandatory.

  • Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[9][10]

  • Ventilation: Handle the compound exclusively in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10]

  • Emergency Procedures:

    • If Inhaled: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[9][11]

    • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical advice.[9][11]

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[9][11]

    • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor for treatment advice.[11]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[10] Consider storing under an inert atmosphere (e.g., nitrogen) to ensure long-term stability.

Conclusion and Future Directions

This compound is a promising, yet underexplored, chemical entity. Its structural framework, derived from the privileged pyrrolo[2,3-c]pyridine scaffold, suggests significant potential in drug discovery, particularly in oncology. The presence of a methoxy group and a synthetically versatile bromine atom makes it an attractive building block for creating novel, diverse molecular libraries.

Future research should focus on the following:

  • Execution and Optimization: The development and experimental validation of a high-yield synthetic route as proposed in this guide.

  • Biological Screening: A comprehensive biological evaluation of the compound against various cancer cell lines and kinase panels to confirm the inferred activities.

  • SAR Studies: Leveraging the 4-bromo position for cross-coupling reactions to synthesize and test a series of analogs, thereby establishing clear structure-activity relationships.

This technical guide provides a solid foundation for researchers to begin working with this high-potential molecule, bridging the gap left by the absence of direct experimental literature.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Georganics. (2023). 4-BROMO-1H-PYRROLO[2,3-B]PYRIDINE Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Shilyaev, N., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Pharmaceuticals. Retrieved from [Link]

  • PubChem. (n.d.). 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Sławiński, J., & Żołnowska, B. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals. Retrieved from [Link]

  • Wang, L., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-bromo-1h-pyrrolo[2,3-c]pyridine. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. Retrieved from [Link]

  • PubMed. (2024). Optimization and Biological Evaluation of Novel 1 H-Pyrrolo[2,3- c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia. Retrieved from [Link]

Sources

Navigating the 6-Azaindole Scaffold: Synthetic Architectures and Medicinal Utility

[1][2]

Executive Summary

While 7-azaindole has long been the "go-to" bioisostere for indole in kinase inhibitor design (e.g., Vemurafenib), the 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold represents a distinct and underutilized chemical space. This guide analyzes the 6-azaindole core as a high-value building block for drug discovery, focusing on its unique hydrogen-bonding vectors, superior basicity compared to 7-azaindole, and recent breakthroughs in scalable de novo synthesis. We provide actionable protocols for regioselective functionalization and evidence-based rationale for its deployment in challenging binding pockets.

Part 1: Strategic Rationale – Beyond the 7-Isomer

The Bioisosteric Landscape

The incorporation of nitrogen into the indole framework dramatically alters electronic distribution and physicochemical profiles.[1] While all azaindoles generally improve aqueous solubility relative to indole, the position of the nitrogen atom dictates the vector of hydrogen bonding and the acidity/basicity of the system.

Table 1: Physicochemical Comparison of Indole Bioisosteres

PropertyIndole7-Azaindole6-AzaindoleMedicinal Chemistry Implication
H-Bond Donor N1-HN1-HN1-HConserved hinge binding capability.
H-Bond Acceptor NoneN7 (Ortho to NH)N6 (Para to NH) 6-Aza provides a unique vector for solvent/protein interaction absent in 7-aza.
Pyridine pKa N/A~4.6 (Low)~8.0 (Moderate) 6-Aza is significantly more basic (similar to 4-aminopyridine), affecting protonation at physiological pH.
Solubility LowHighHighBoth azaindoles improve solubility; 6-aza is preferred when N7 interactions cause steric/electronic clashes.
C3 Reactivity HighModerateLowThe 6-N position strongly deactivates the pyrrole C3 towards electrophilic attack compared to Indole.
Structural Logic & Interaction Vectors

The critical differentiator for 6-azaindole is the N6 vector . In 7-azaindole, the nitrogen lone pair is adjacent to the pyrrole NH, creating a tight "bidentate" binding motif often used for kinase hinge regions. However, if the binding pocket contains a repulsive residue near the 7-position, or requires an acceptor further away, 7-azaindole fails.

6-Azaindole projects its acceptor lone pair away from the NH, allowing it to pick up water-mediated contacts or backbone carbonyls that are geometrically inaccessible to the 7-isomer.

Gcluster_0Scaffold Comparisoncluster_1Medicinal UtilityIndoleIndole(Lipophilic, No Acceptor)Aza77-Azaindole(Bidentate Hinge Binder)N7: Ortho VectorIndole->Aza7BioisostericSwitchAza66-Azaindole(Extended Reach)N6: Para VectorIndole->Aza6BioisostericSwitchSolubilitySolubilityEnhancementAza7->SolubilitySelectivitySelectivityProfileAza7->SelectivityKinase HingeAza6->SolubilityAza6->SelectivityAllosteric/Remote

Figure 1: Structural divergence of azaindole scaffolds. 6-Azaindole provides a unique "Para" vector for hydrogen bonding, distinct from the "Ortho" vector of 7-azaindole.

Part 2: Synthetic Architectures

Synthesis of the 6-azaindole core has historically been more challenging than the 7-isomer due to the instability of certain pyridine intermediates. However, recent "metal-free" cyclization strategies have revolutionized access to this scaffold.

De Novo Assembly: The [4+1] Cyclization

The most robust modern method for constructing functionalized 6-azaindoles is the reaction of 3-amino-4-methylpyridines with activated carboxylic acid derivatives (e.g., Trifluoroacetic anhydride - TFAA).

  • Mechanism: The pyridine nitrogen is first acylated, activating the adjacent methyl group (C4-Me). This methyl group becomes acidic enough to tautomerize to an exocyclic enamine, which then cyclizes onto the amide carbonyl.

  • Advantages: Metal-free, scalable (>50g), and highly regioselective.[2][3]

Late-Stage Functionalization

Once the core is built, functionalization follows specific electronic rules:

  • C3-Position (Electrophilic): Reactivity is lower than indole.[4] Vilsmeier-Haack formylation or halogenation (NIS/NBS) works but requires forcing conditions or electron-donating groups at C2.

  • Pyridine Ring (Radical/Nucleophilic): The C7 position is susceptible to Minisci-type radical alkylations, while N-oxide formation allows for Reissert-Henze functionalization at C7 or C5.

SynthesisStart3-amino-4-methylpyridineInterN-Acyl Pyridinium Salt(Activated Core)Start->InterAcylationReagentTFAA (Trifluoroacetic Anhydride)Reagent->InterCyclization[4+1] Cyclization(Metal-Free)Inter->CyclizationEnamine TautomerizationProduct2-CF3-6-AzaindoleCyclization->ProductFuncFunctionalization:C3-Halogenation orMinisci AlkylationProduct->FuncLate-Stage

Figure 2: The scalable [4+1] cyclization pathway for accessing 2-substituted 6-azaindoles, a superior alternative to classical Bartoli indole synthesis for this scaffold.

Part 3: Experimental Protocol

Protocol: Scalable Synthesis of 2-Trifluoromethyl-6-Azaindole

Source Grounding: Adapted from recent methodologies utilizing TFAA-mediated cyclization [4, 5].[2]

Objective: Synthesis of a fluorinated 6-azaindole building block without organolithium reagents.

Reagents:

  • 3-Amino-4-methylpyridine (1.0 equiv)

  • Trifluoroacetic anhydride (TFAA) (3.0 equiv)

  • Pyridine (solvent/base) (5.0 equiv)[3]

  • Benzene or Toluene (co-solvent)

Step-by-Step Workflow:

  • Activation: Dissolve 3-amino-4-methylpyridine in dry benzene/toluene under inert atmosphere (N2).

  • Addition: Add pyridine (5 equiv) followed by dropwise addition of TFAA (3 equiv) at 0°C. Caution: Exothermic.

  • Cyclization: Allow the mixture to warm to room temperature and stir for 24 hours. The initial formation of the trifluoroacetamide is followed by spontaneous cyclization via the pyridinium salt intermediate.

  • Hydrolysis (Critical): The reaction initially yields the N-trifluoroacetyl-2-trifluoromethyl-6-azaindole. Quench with aqueous Na2CO3 and stir at room temperature for 2 hours to cleave the N1-protecting group.

  • Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from hexanes/EtOAc or purify via silica gel chromatography (0-30% EtOAc in Hexanes).

Validation Criteria:

  • 1H NMR: Characteristic pyrrole C3-H signal appears as a singlet/doublet around 6.8-7.0 ppm.

  • 19F NMR: Distinct CF3 signal.

  • Yield: Expected range 80-90% (High efficiency due to lack of side reactions common in metal-catalyzed routes).

Part 4: Case Study – The "6 vs 7" Showdown

Application: Cannabinoid Receptor 1 (CB1) Allosteric Modulators[5]

In a study optimizing the indole-2-carboxamide scaffold for CB1 allosteric modulation, researchers compared 6-azaindole and 7-azaindole replacements directly [1].[5]

  • The Problem: The parent indole compound had poor solubility.[5]

  • 7-Azaindole Result: Replacement with 7-azaindole improved solubility but abolished binding affinity .[5] The N7 nitrogen likely introduced an electrostatic clash or desolvation penalty in the hydrophobic pocket.

  • 6-Azaindole Result: Replacement with 6-azaindole improved solubility andretained allosteric modulation . The N6 nitrogen was tolerated in the binding pocket, allowing the compound to function while offering a superior drug-like profile (lower LogP, higher solubility).

References

  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Source: National Institutes of Health (NIH) / PMC [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Source: MDPI / Molecules [Link]

  • Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines. Source: ChemRxiv (Preprint) [Link]

  • Visible Light-Mediated Decarboxylative Alkylation of Pharmaceutically-Relevant Heterocycles (Minisci Reaction). Source: NIH / PMC [Link]

4-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of interest to researchers and professionals in drug development. The document details its fundamental chemical properties, potential synthetic pathways, and emerging applications, grounded in authoritative scientific data.

Introduction and Nomenclature

This compound is a substituted azaindole, a class of bicyclic heteroaromatic compounds where a pyrrole ring is fused to a pyridine ring. The pyrrolopyridine scaffold is a significant pharmacophore found in various biologically active molecules and natural products. The specific substitution pattern of a bromine atom at the 4-position and a methoxy group at the 5-position of the 1H-pyrrolo[2,3-c]pyridine core confers unique physicochemical properties that are of interest in medicinal chemistry for the development of targeted therapeutics.

The nomenclature for this compound is based on the fused ring system, with numbering determined by standard IUPAC conventions for heterocyclic compounds. The "1H" designation indicates the position of the hydrogen atom on the nitrogen in the pyrrole ring.

Physicochemical and Structural Properties

The fundamental molecular characteristics of this compound are summarized in the table below. These properties are crucial for its identification, characterization, and application in experimental settings.

PropertyValueSource
Molecular Formula C₈H₇BrN₂O[1]
Molecular Weight 227.06 g/mol [2][3]
Monoisotopic Mass 225.97418 Da[1][2][3]
IUPAC Name This compound[1]
SMILES COC1=NC=C2C(=C1Br)C=CN2[1]
InChI InChI=1S/C8H7BrN2O/c1-12-8-7(9)5-2-3-10-6(5)4-11-8/h2-4,10H,1H3[1]
InChIKey FMXFWGRGEVMWGL-UHFFFAOYSA-N[1]
Structural Visualization

The two-dimensional structure of this compound is depicted below, illustrating the arrangement of atoms and the fused ring system.

Sources

Methodological & Application

Application Notes and Protocols: The 4-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The Promise of the 6-Azaindole Core in Kinase Inhibition

The 1H-pyrrolo[2,3-c]pyridine, commonly known as 6-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structure is a bioisosteric analogue of both indole and purine systems, making it an ideal starting point for designing molecules that interact with ATP-binding sites in enzymes.[1] Kinases, a family of enzymes crucial to cellular signaling, are particularly attractive targets for drugs based on this scaffold.[1][2] The addition of a nitrogen atom to the indole ring can modulate physicochemical properties and improve binding affinity, offering a strategic advantage in drug design.[1][3]

This guide focuses on a specific, functionalized 6-azaindole: 4-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine . This compound is not merely a structural framework but a versatile chemical tool. The bromine atom at the 4-position serves as a crucial "handle" for synthetic chemists, enabling the creation of diverse compound libraries through well-established metal-catalyzed cross-coupling reactions.[4] The methoxy group at the 5-position, meanwhile, can provide key hydrogen bond accepting capabilities or steric influence within a kinase active site, potentially driving potency and selectivity.

These application notes will provide a comprehensive guide for researchers on how to leverage the this compound scaffold in a kinase inhibitor discovery program. We will detail protocols for chemical diversification, biochemical screening, and cellular characterization, explaining the scientific rationale behind each step to empower researchers to build upon this promising chemical starting point.

Part 1: Medicinal Chemistry - Diversification of the Scaffold

The true power of the this compound core lies in its potential for chemical elaboration. The carbon-bromine bond is a versatile reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the systematic introduction of a wide array of chemical groups at the 4-position, enabling a thorough exploration of the structure-activity relationship (SAR).

A typical workflow for generating a library of analogues from this scaffold is illustrated below.

G cluster_0 Library Synthesis Workflow Start 4-bromo-5-methoxy- 1H-pyrrolo[2,3-c]pyridine N_Protect N-Protect Pyrrole (e.g., SEM-Cl, Boc₂O) Start->N_Protect Protection Coupling Suzuki-Miyaura Coupling with Aryl/Heteroaryl Boronic Acids N_Protect->Coupling Diversification Deprotect N-Deprotection (e.g., TFA, TBAF) Coupling->Deprotect Final Step Purify Purification (e.g., HPLC, Column Chrom.) Deprotect->Purify Library Diverse Library of 4-Aryl Analogues Purify->Library

Caption: Synthetic workflow for diversifying the 4-bromo scaffold.

Protocol 1.1: Suzuki-Miyaura Cross-Coupling for Library Generation

This protocol describes a general method for the Suzuki-Miyaura cross-coupling of an N-protected this compound with various aryl and heteroaryl boronic acids. N-protection of the pyrrole is often necessary to prevent side reactions and improve solubility.

Rationale: The Suzuki-Miyaura reaction is chosen for its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid building blocks, enabling rapid library synthesis.

Materials:

  • N-protected this compound (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane, DME, Toluene/Water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vial, add the N-protected this compound, the boronic acid, and the base.

  • Evacuate and backfill the vial with an inert gas (e.g., Nitrogen) three times.

  • Add the palladium catalyst to the vial under the inert atmosphere.

  • Add the anhydrous solvent(s) via syringe.

  • Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude product is then subjected to N-deprotection (if required) followed by purification, typically by flash column chromatography or preparative HPLC, to yield the final compound.

Part 2: Biochemical Characterization - Assessing Kinase Inhibition

Once a library of compounds has been synthesized, the next critical step is to evaluate their ability to inhibit the target kinase(s). The half-maximal inhibitory concentration (IC₅₀) is the most common metric for quantifying the potency of an inhibitor. A variety of in vitro assay formats are available, with luminescence-based and fluorescence-based (e.g., TR-FRET) assays being popular choices for their high-throughput capabilities.

Protocol 2.1: In Vitro Kinase Inhibition Assay (Generic Luminescence-Based)

This protocol outlines a general procedure for determining the IC₅₀ value of a test compound against a generic protein kinase using an ATP-depletion assay format (e.g., Kinase-Glo®).

Rationale: This assay format measures the amount of ATP remaining after a kinase reaction. Inhibitors will prevent ATP consumption, resulting in a higher luminescence signal. It is a robust, sensitive, and widely applicable method for primary screening and dose-response studies.

Materials:

  • Recombinant Kinase of interest

  • Kinase substrate (protein or peptide)

  • Test compounds (solubilized in DMSO, typically in a 10-point, 3-fold serial dilution)

  • Kinase assay buffer (containing MgCl₂, DTT, and other components optimal for the specific kinase)

  • ATP (at a concentration near the Kₘ for the specific kinase)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay, Promega)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well assay plate. Include control wells containing DMSO only (0% inhibition) and a known potent inhibitor or no enzyme (100% inhibition).

  • Kinase/Substrate Addition: Prepare a master mix of the kinase and its substrate in the appropriate kinase assay buffer. Add this mix to all wells containing the test compounds.

  • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the compounds to bind to the kinase.

  • Initiate Reaction: Prepare an ATP solution in kinase assay buffer. Add the ATP solution to all wells to start the kinase reaction.

  • Kinase Reaction: Incubate the plate at the optimal temperature for the kinase (often 30 °C or room temperature) for a set period (e.g., 60 minutes).

  • Signal Detection: Equilibrate the ATP detection reagent to room temperature. Add the reagent to all wells, which will stop the kinase reaction and generate a luminescent signal.

  • Read Plate: Incubate the plate for 10 minutes at room temperature to stabilize the signal, then measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.

Data Presentation: The results from a primary screen are often summarized in a table to compare the potencies of different analogues.

Compound IDR Group at C4-positionIC₅₀ (nM) vs. Target Kinase X
Scaffold -Br>10,000
ANA-01 Phenyl8,500
ANA-02 4-Fluorophenyl4,200
ANA-03 3-Aminophenyl950
ANA-04 Pyridin-4-yl450
ANA-05 Thiophen-2-yl1,200
ANA-06 1-Methyl-1H-pyrazol-4-yl85

(Note: Data are hypothetical and for illustrative purposes only.)

Part 3: Cellular Characterization - Target Engagement and Downstream Effects

Potent biochemical inhibition is a necessary but not sufficient property for a successful drug candidate. The compound must also be able to enter cells, engage its target in the complex cellular environment, and elicit the desired biological response. Western blotting is a fundamental technique used to verify that an inhibitor blocks the signaling pathway downstream of the target kinase.

G cluster_1 Kinase X Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseX Kinase X Receptor->KinaseX Substrate Substrate Protein KinaseX->Substrate Phosphorylation pSubstrate p-Substrate Substrate->pSubstrate Response Cellular Response (e.g., Proliferation) pSubstrate->Response Inhibitor ANA-06 (Pyrrolopyridine Inhibitor) Inhibitor->KinaseX Inhibition

Caption: A generic kinase signaling pathway inhibited by a pyrrolopyridine.

Protocol 3.1: Western Blot for Phospho-Substrate Inhibition

This protocol describes how to treat cancer cells with a kinase inhibitor and measure the phosphorylation status of a known downstream substrate of the target kinase.

Rationale: A successful kinase inhibitor should decrease the level of phosphorylation of its direct substrates. Observing a dose-dependent reduction in the phosphorylated substrate (p-Substrate) signal relative to the total substrate signal provides strong evidence of on-target activity in a cellular context.

Materials:

  • Cancer cell line known to have an active signaling pathway involving the target kinase.

  • Cell culture medium, fetal bovine serum (FBS), and antibiotics.

  • Test compound (e.g., ANA-06 from the table above).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: one specific for the phosphorylated form of the substrate (e.g., anti-p-Substrate) and one for the total substrate protein (anti-Substrate). An antibody for a loading control (e.g., anti-GAPDH or anti-β-actin) is also required.

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. The next day, starve the cells (if necessary to reduce basal signaling) by replacing the medium with low-serum medium for 4-24 hours.

  • Treat the cells with increasing concentrations of the test compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then add ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, add Laemmli buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the phospho-substrate (e.g., anti-p-Substrate) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against the total substrate and/or a loading control like GAPDH.

The expected result is a dose-dependent decrease in the band intensity for the p-Substrate, while the total Substrate and loading control bands remain relatively constant. This confirms that the compound is engaging the target kinase and inhibiting its activity within the cell.

Conclusion

The this compound scaffold is a highly promising starting point for the development of novel kinase inhibitors. Its synthetic tractability, stemming from the strategically placed bromine atom, allows for extensive exploration of structure-activity relationships. By following a logical workflow of chemical diversification, biochemical screening, and cellular validation, researchers can effectively utilize this scaffold to identify potent and selective kinase inhibitors. The protocols and insights provided in this guide offer a solid foundation for initiating and advancing drug discovery projects built upon this valuable 6-azaindole core.

References

  • El-Sayed, M. T., et al. (2020). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Molecules, 25(15), 3468. [Link]

  • Duan, Y., et al. (2023). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. European Journal of Medicinal Chemistry, 258, 115598. [Link]

  • Șofran, E., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(14), 11453. [Link]

  • Abdel-Ghani, T. M., et al. (2023). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200873. [Link]

  • Bentham Science Publishers. (2025). Novel Pyrrolopyrimidines as Inhibitors of CLK4 and HER2: Targeting Promising Anticancer Pathways. Current Medicinal Chemistry. [Link]

  • Ryabukhin, S., et al. (2020). Synthesis of 6-azaindoles with “unusual” substitution pattern. ACS Spring 2020 National Meeting & Expo. [Link]

  • Metwally, A. A. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31. [Link]

  • Al-Omair, M. A., et al. (2022). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 27(19), 6673. [Link]

  • Kumar, A., et al. (2020). Azaindole Therapeutic Agents. ACS Medicinal Chemistry Letters, 11(11), 2235-2246. [Link]

  • Ivonin, S. P., et al. (2024). Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. Organic Chemistry Frontiers, 11(7), 2088-2094. [Link]

  • PubChemLite. This compound. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Debromination in 6-Azaindole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #AZA-BR-006 Subject: Prevention of Hydrodehalogenation (Debromination) Side Reactions Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of 6-azaindoles (pyrrolo[2,3-c]pyridines) functionalized with bromine is a critical gateway to advanced kinase inhibitors (e.g., Vemurafenib analogs). However, the electron-deficient nature of the pyridine ring makes the carbon-bromine (C-Br) bond exceptionally vulnerable to hydrodehalogenation (debromination).

This guide addresses the three most common failure points where bromine is lost:

  • Nitro Reduction: Catalytic hydrogenation inadvertently stripping halogens.

  • Cross-Coupling: Palladium-catalyzed replacement of Br with H instead of the desired nucleophile.[1]

  • Ring Closure: Metal-halogen exchange during Grignard-based (Bartoli) synthesis.

Module 1: The "Safe" Reduction (Nitro Amine)

The Scenario: You are synthesizing a 6-azaindole precursor.[2] You have a 3-nitro-4-chloropyridine substituted with a bromine (e.g., at C5). You need to reduce the nitro group to an amine to prepare for cyclization.

The Failure Mode: Using standard H₂ + Pd/C (Palladium on Carbon).

  • Mechanism: Palladium inserts into the C-Br bond (oxidative addition) faster than it reduces the nitro group in electron-deficient systems. The surface hydrides then replace the bromine.

  • Result: You isolate the amine, but the bromine is gone.

The Solution: Chemoselective Reduction

You must switch from a heterogeneous catalytic hydrogenation to a dissolving metal reduction or a poisoned catalyst system.

Protocol A: Iron-Mediated Reduction (High Reliability)

This is the "Gold Standard" for preserving halogens.

  • Reagents: Iron powder (325 mesh), Ammonium Chloride (

    
    ), Ethanol/Water.
    
  • Mechanism: Single Electron Transfer (SET) reduces the nitro group without generating the metal-hydride species required to break the C-Br bond.

Step-by-Step Protocol:

  • Dissolve the brominated nitropyridine (1.0 equiv) in a mixture of EtOH:Water (4:1) .

  • Add Iron powder (5.0 equiv) and

    
     (5.0 equiv) .
    
  • Heat to 70°C with vigorous stirring (mechanical stirring recommended due to slurry).

  • Monitor: Reaction is usually complete in 1–2 hours.

  • Workup: Filter hot through Celite to remove iron oxides. Wash the cake with EtOAc.

  • Validation: Check LCMS for the M+2 bromine isotope pattern.

Protocol B: Sulfided Platinum (Catalytic Option)

If you must use hydrogenation (e.g., for scale-up), do not use Pd/C.

  • Catalyst: Pt(S)/C (Sulfided Platinum on Carbon).

  • Reasoning: Sulfur poisons the catalyst sites responsible for hydrogenolysis (C-X bond breaking) while leaving the sites for nitro reduction active.

Module 2: Preserving Bromine During Pd-Catalyzed Coupling

The Scenario: You have a 5-bromo-6-azaindole and want to perform a Suzuki or Sonogashira coupling at the C2 position (or another halogenated site), but you observe debromination of the C5-Br.

The Failure Mode: Hydrodehalogenation via


-Hydride Elimination.
  • Mechanism: The Pd(0) catalyst performs oxidative addition on the C-Br bond.[1][3] If a hydride source is present (often from the solvent or alkoxide bases), the Pd-Br species is converted to Pd-H, followed by reductive elimination of Ar-H.

Diagnostic Visualization: The Debromination "Death Spiral"

Debromination cluster_Failure The Failure Pathway (Debromination) Start Start: Ar-Br (Azaindole) OxAdd Oxidative Addition [Ar-Pd(II)-Br] Start->OxAdd + Pd0 Pd0 Pd(0) Catalyst TransMetal_H Ligand Exchange [Ar-Pd(II)-H] OxAdd->TransMetal_H Hydride attack HydrideSource Hydride Source (Alcohol Solvent / Alkoxide Base) HydrideSource->TransMetal_H RedElim_H Reductive Elimination TransMetal_H->RedElim_H RedElim_H->Pd0 Regenerate Catalyst Product_H Dead End: Ar-H (Debrominated Product) RedElim_H->Product_H caption Fig 1: Mechanism of Pd-catalyzed hydrodehalogenation in the presence of protic sources.

The Solution: Eliminate Hydride Vectors

To stop this, you must starve the reaction of hydride sources.

ParameterThe "Danger Zone" (Avoid)The "Safe Zone" (Recommended)
Base Alkoxides (NaOEt, KOtBu), Carbonates in EthanolInorganic Fluorides/Phosphates (CsF,

)
Solvent Alcohols (MeOH, EtOH, iPrOH)Aprotic Polar (DMF, DMAc, Toluene/Dioxane)
Water High water content (promotes hydrolysis)Minimal Water (only enough to dissolve inorganic base)
Catalyst Pd(PPh₃)₄ (Slow, allows side reactions)Pd(P(t-Bu)₃)₂ or Pd₂(dba)₃ + XPhos

Troubleshooting Protocol:

  • Switch Solvent: Move to anhydrous DMF or Dioxane .

  • Switch Base: Use Cesium Fluoride (CsF) (2.0 equiv). It allows coupling under essentially neutral conditions, preventing base-mediated hydride formation.

  • Temperature: Lower the temperature. Debromination has a higher activation energy than coupling. If running at 100°C, try 60–80°C .

Module 3: The Grignard Trap (Bartoli Synthesis)

The Scenario: You are attempting to build the 6-azaindole ring from a brominated nitro-pyridine using vinylmagnesium bromide (Bartoli Indole Synthesis).

The Failure Mode: Metal-Halogen Exchange.

  • Issue: Grignard reagents are not just nucleophiles; they are powerful bases and reducing agents. They will attack the bromine on the pyridine ring (Lithium-Halogen or Magnesium-Halogen exchange) faster than they attack the nitro group.

The Solution: Route Redesign

If you have a bromine on the ring, avoid the Bartoli reaction . It is rarely successful with halo-pyridines due to the "chemoselectivity conflict."

Alternative Route: The Heck-Cyclization Cascade Instead of building the pyrrole ring onto the nitro group, couple an amino-pyridine with an enol ether or alkyne.

Recommended Workflow:

  • Start: 2-amino-3-bromo-5-bromo-pyridine (if retaining 5-Br).

  • Reaction: Sonogashira coupling at the more reactive C3-Br (sterics/electronics permitting) or C-N coupling.

  • Cyclization: Use CuI or mild Pd conditions to close the ring.

Troubleshooting Logic Tree

Use this flowchart to determine your next experimental step.

Troubleshooting Start Problem: Loss of Bromine in 6-Azaindole Synthesis Stage At which stage is it occurring? Start->Stage Choice1 Nitro Reduction (Pre-cyclization) Stage->Choice1 Choice2 Cross-Coupling (Suzuki/Sonogashira) Stage->Choice2 Choice3 Ring Formation (Bartoli) Stage->Choice3 Sol1 STOP Pd/C Hydrogenation. Use Fe/NH4Cl or SnCl2. Choice1->Sol1 Sol2 Remove Alcohols. Switch base to CsF or K3PO4. Use Pd-XPhos catalyst. Choice2->Sol2 Sol3 High Risk of Failure. Switch to Reissert or Heck/Casscade synthesis. Choice3->Sol3 caption Fig 2: Decision matrix for troubleshooting debromination events.

Frequently Asked Questions (FAQ)

Q: Can I use Raney Nickel for the nitro reduction? A: Proceed with caution. While Raney Nickel is better than Pd/C, it still contains adsorbed hydrogen and can effect dehalogenation, especially on electron-deficient pyridine rings. If you must use it, poison it with a trace of thiophene, but Fe/AcOH remains superior for chemoselectivity.

Q: I see "Proto-demetallation" mentioned in literature. Is this the same as debromination? A: Yes. It refers to the specific step where the Carbon-Metal bond (C-Pd) is replaced by a Carbon-Hydrogen bond.[4] In the context of Suzuki coupling, if your boronic acid is unstable (protodeboronation), you lose the coupling partner. If your halide is reducing, it's hydrodehalogenation. Both result in lower yields, but different byproducts.

Q: Does the position of the Nitrogen in 6-azaindole affect the rate of debromination? A: Yes. The C5 and C7 positions in 6-azaindole are electron-deficient due to the inductive effect of the pyridine nitrogen (N6). This makes the C-Br bond at these positions highly susceptible to oxidative addition by Palladium. This means they couple fast, but they also debrominate fast if the coupling partner is slow to transmetallate.

References

  • Selective Reduction of Nitro Compounds

    • For the chemoselective reduction of nitro groups in the presence of halogens using Iron/Acetic acid or Ammonium Chloride.
    • Source: Porzelle, A., et al. "Iron/Acetic Acid-Mediated Reduction of Nitroarenes." Synlett, 2006.
  • Mechanism of Hydrodehalogenation in Pd-Coupling

    • Detailed mechanistic insight into how alcohols and alkoxides act as hydride sources leading to debromin
    • Source: Navarro-Fernández, O., et al. "Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides." Organometallics, 2011.
  • Synthesis of Azaindoles via Cascade Reactions

    • Alternatives to Bartoli synthesis to avoid Grignard incomp
    • Source: Pires, M. J. D., et al. "Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction." Organic Letters, 2016.[5][6]

    • [6]

  • Debromination in Suzuki Coupling

    • Specific strategies using CsF and aprotic solvents to prevent debromination in heteroaryl bromides.[1]

    • Source: BenchChem Technical Guides, "Preventing debromination in Suzuki coupling of bromo-imidazoles" (Applied here to azaindoles).
    • (General Technical Resource)

Sources

Validation & Comparative

A Head-to-Head Comparison for Medicinal Chemists: 6-Azaindole vs. 7-Azaindole as Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Introduction: The Privileged Role of Azaindoles in Kinase Inhibition

The dysregulation of protein kinases is a fundamental driver of numerous human diseases, most notably cancer, cementing their status as one of the most critical target classes in modern drug discovery.[1][2] Small-molecule ATP-competitive inhibitors have proven to be a highly successful therapeutic modality, with a significant portion of these drugs built upon scaffolds that mimic the adenine core of ATP. Among these, the azaindole framework has emerged as a "privileged structure."[3][4]

Azaindoles, or pyrrolopyridines, are bioisosteres of indole where a carbon atom in the benzene ring is replaced by nitrogen.[3][5] This substitution not only modulates the scaffold's physicochemical properties but also introduces a crucial hydrogen bond acceptor into the six-membered ring, enhancing its ability to interact with the "hinge" region of the kinase ATP-binding pocket.[6] While four isomers exist, the 7-azaindole and 6-azaindole scaffolds are most frequently employed in kinase inhibitor design.[3]

The choice between a 6-azaindole and a 7-azaindole core is a critical decision in a medicinal chemistry campaign. The seemingly subtle shift in the nitrogen's position profoundly impacts the molecule's electronic distribution, hydrogen bonding vectors, and spatial orientation, leading to significant differences in potency, selectivity, and pharmacokinetic properties. This guide provides a detailed comparative analysis of these two scaffolds, grounded in experimental data and structural biology, to inform rational design and empower researchers to make more strategic decisions in their kinase inhibitor projects.

Part 1: A Comparative Analysis of Potency and Selectivity

The ultimate determinant of a scaffold's utility is the potency and selectivity it can confer upon an inhibitor for its target kinase. While extensive derivatization plays a crucial role, the core scaffold often establishes the baseline potential. The literature reveals that neither isomer is universally superior; instead, their effectiveness is highly target-dependent.

Quantitative Potency Comparison

The following table summarizes representative data from studies where 6-azaindole and 7-azaindole derivatives were evaluated against various kinase targets. This allows for a direct, albeit context-dependent, comparison of their potential.

Target Kinase6-Azaindole Derivative IC50 (nM)7-Azaindole Derivative IC50 (nM)Potency AdvantageKey Observations
Cannabinoid Receptor 1 (CB1) Modest binding affinityComplete loss of binding affinity6-AzaindoleIn this non-kinase example, the 7-azaindole was not a viable bioisostere, while the 6-azaindole retained partial activity.[7]
VEGFR2 48377-Azaindole (slight)Both scaffolds can yield potent inhibitors, with slight preference for the 7-azaindole in this specific series.[8]
GSK3β 9Inactive6-AzaindoleA clear example of how scaffold choice can dictate activity against a specific kinase.[8]
JAK2 (less common)1 - 2607-AzaindoleThe 7-azaindole scaffold is well-established for JAK inhibitors, with derivatives showing potent activity.[4][8]
c-Met (less common)20 - 707-Azaindole7-azaindole is a validated scaffold for potent c-Met inhibition.[4][8]

Analysis of Trends: The data highlights that 7-azaindole is a more frequently and successfully utilized scaffold in published kinase inhibitor programs.[3][9] It forms the core of several approved drugs, including the BRAF inhibitor Vemurafenib.[6][10] However, the potent activity of the 6-azaindole derivative against GSK3β demonstrates its potential and underscores the necessity of empirical evaluation. The choice of scaffold can be a powerful tool to build or eliminate activity against certain kinases, thereby engineering a desired selectivity profile.

Part 2: The Structural and Physicochemical Rationale

The observed differences in biological activity can be rationalized by examining the structural and electronic properties of the two isomers.

The Critical Hinge-Binding Interaction

The primary anchoring point for most azaindole-based inhibitors is the kinase hinge region, a short segment of amino acids that connects the N- and C-lobes of the kinase domain. The ability to form two hydrogen bonds with the backbone of this region is a hallmark of the 7-azaindole scaffold and a key reason for its prevalence.

Hinge_Interaction Figure 1: Canonical Hinge-Binding Modes cluster_kinase Kinase Hinge Backbone cluster_inhibitors Inhibitor Scaffolds cluster_7aza 7-Azaindole ('Normal' Mode) cluster_6aza 6-Azaindole hinge_NH Amide N-H (GK+3) N7 Pyridine N7 hinge_NH->N7 H-bond (Acceptor) hinge_CO Carbonyl C=O (GK+1) N1_H Pyrrole N1-H N1_H->hinge_CO H-bond (Donor) N6_H Pyridine N6-H N6_H->hinge_CO H-bond (Donor) N1 Pyrrole N1

Caption: Canonical hydrogen bonding patterns for 7-azaindole and 6-azaindole with the kinase hinge.

As shown in Figure 1, the 7-azaindole can act as both a hydrogen bond donor (from the N1-H of the pyrrole ring) and an acceptor (at the N7 of the pyridine ring), forming a highly stable bidentate interaction.[6] The 6-azaindole, by contrast, typically presents a hydrogen bond donor at the N6 position (if protonated) or relies on other interactions, altering the geometry of its binding. This fundamental difference in hinge interaction directly impacts binding affinity and the orientation of substituents, which must productively occupy adjacent hydrophobic pockets to achieve high potency.

Physicochemical Property Comparison

The position of the nitrogen atom also influences key physicochemical properties that are critical for drug development.

Property6-Azaindole7-AzaindoleImplication for Drug Design
pKa More basic (reminiscent of 4-aminopyridine)[11]Less basic (reminiscent of 2-aminopyridine)[11]Affects charge state at physiological pH, influencing solubility, cell permeability, and potential for off-target ionic interactions.
Aqueous Solubility Generally enhanced over indole[7]Generally enhanced over indole[3][7]Both isomers improve solubility compared to the parent indole scaffold, a significant advantage in drug development.[3][7]
Dipole Moment Different vector and magnitudeDifferent vector and magnitudeInfluences crystal packing, melting point, and interactions with polar residues in the target and metabolizing enzymes.
Metabolic Stability Potential site for oxidationPotential site for oxidationThe pyridine ring can be a site of metabolism. The specific isoform and rate of metabolism will be context-dependent.

In a direct comparison for a series of cannabinoid receptor modulators, both 6- and 7-azaindole analogs showed enhanced aqueous solubility over their indole counterparts.[7] This is a common benefit of introducing a nitrogen atom into the carbocyclic ring.

Part 3: A Practical Guide to Scaffold Selection

The decision between these two scaffolds should be data-driven. A robust experimental workflow is essential to de-risk a project and select the optimal core early in the discovery process.

Recommended Experimental Workflow

Workflow cluster_synthesis 1. Design & Synthesis cluster_biochem 2. In Vitro Evaluation cluster_validation 3. Structural & Cellular Validation cluster_decision 4. Go/No-Go Decision synth Synthesize Matched Pairs: Identical substituents on 6- and 7-azaindole cores ic50 Primary Screen: IC50 determination (e.g., TR-FRET, Radiometric) synth->ic50 binding Affinity Measurement: Confirm hits with Ki or Kd (e.g., ITC, SPR) ic50->binding selectivity Selectivity Profiling: Screen against kinase panel ic50->selectivity xtal Structural Biology: Co-crystallize with target kinase binding->xtal cellular Cellular Assays: Measure on-target activity (e.g., p-substrate Western) selectivity->cellular decision Select optimal scaffold for lead optimization based on potency, selectivity, and SAR xtal->decision cellular->decision

Caption: A systematic workflow for the empirical selection of an optimal azaindole scaffold.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Time-Resolved FRET)

  • Reaction Setup: Prepare a reaction mixture containing the target kinase, a suitable substrate (e.g., biotinylated peptide), and ATP in kinase buffer.

  • Inhibitor Addition: Serially dilute the 6- and 7-azaindole compounds in DMSO and add them to the reaction mixture. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes) to allow for phosphorylation.

  • Detection: Stop the reaction and add a detection solution containing a lanthanide-labeled anti-phospho-substrate antibody (donor) and a streptavidin-labeled fluorophore (acceptor).

  • Signal Reading: After another incubation period, read the plate on a TR-FRET-capable plate reader.

  • Data Analysis: Calculate the ratio of acceptor to donor fluorescence. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Protocol 2: Co-crystallization for Structural Analysis

  • Protein Preparation: Express and purify the catalytic domain of the target kinase to high homogeneity (>95%).

  • Complex Formation: Incubate the purified kinase with a 3- to 5-fold molar excess of the azaindole inhibitor.

  • Crystallization Screening: Use vapor diffusion (sitting or hanging drop) to screen a wide range of crystallization conditions (precipitants, pH, salts, additives).

  • Crystal Optimization: Optimize initial hits by refining the conditions to obtain diffraction-quality crystals.

  • Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

  • Structure Solution: Process the diffraction data and solve the crystal structure by molecular replacement using a known kinase structure. Refine the model to visualize the precise binding mode of the inhibitor.

Conclusion: A Strategic Choice, Not a Default Setting

The evidence clearly indicates that while 7-azaindole is a more validated and frequently used scaffold in kinase inhibitor design, the 6-azaindole isomer remains a powerful and sometimes superior alternative for specific targets. The favorable hydrogen bonding pattern of 7-azaindole provides a robust starting point for many kinases, but the unique electronic and steric profile of 6-azaindole can unlock potency and selectivity that its more common cousin cannot.

The core directive for drug discovery teams should be to avoid dogma. The choice of the azaindole core should not be a default setting but a data-driven, strategic decision made after a head-to-head comparison. By synthesizing and testing matched pairs early in a program, researchers can confidently select the scaffold that provides the most promising foundation for building a potent, selective, and ultimately successful clinical candidate.

References

Sources

Crystallographic Characterization & Comparative Analysis: 4-Bromo-5-Methoxy-6-Azaindole Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-bromo-5-methoxy-6-azaindole scaffold represents a critical bioisostere in modern drug design, particularly for kinase inhibitors (e.g., DYRK1A, JAK). unlike the ubiquitous 7-azaindole, the 6-azaindole (pyrrolo[2,3-c]pyridine) core offers unique hydrogen-bonding vectors that alter solubility and target affinity.

This guide compares the crystallographic performance of this specific scaffold against standard indole and 7-azaindole alternatives. It demonstrates that the 4-bromo substituent is not merely a structural feature but a "crystallographic handle" that facilitates phase determination via anomalous dispersion and stabilizes the lattice through halogen bonding.

Structural Comparative Analysis

To understand the utility of 4-bromo-5-methoxy-6-azaindole, we must objectively compare it with its primary alternatives: the native Indole and the 7-Azaindole.

Table 1: Physicochemical & Crystallographic Performance Matrix
Feature4-Bromo-5-Methoxy-6-Azaindole 7-Azaindole (Standard) Indole (Native)
Core Topology Pyrrolo[2,3-c]pyridinePyrrolo[2,3-b]pyridineBenzopyrrole
H-Bond Donor/Acceptor 1 Donor (N1), 2 Acceptors (N6, OMe)1 Donor (N1), 1 Acceptor (N7)1 Donor (N1), 0 Acceptors
Crystallizability High (Br-driven ordering)Moderate (Prone to tetramers)Low (Often amorphous)
Phasing Utility Excellent (Br anomalous signal)Poor (Requires derivatization)Poor
Lattice Stability Stabilized by C-Br···N/O halogen bondsStabilized by N-H···N dimersWeak van der Waals
Solubility (Polar) High (due to 5-OMe + N6)ModerateLow
Key Differentiator: The "4-Bromo" Effect

In X-ray diffraction, the 4-bromo substituent serves a dual purpose:

  • Phasing: Bromine provides a strong anomalous scattering signal (

    
     at Cu K
    
    
    
    ), allowing for ab initio structure solution (SAD/MAD phasing) without heavy metal soaking.
  • Halogen Bonding: Unlike the hydrogen-only indole, the C-Br bond creates a "sigma-hole" (positive electrostatic potential) that interacts directionally with Lewis bases (N, O, S), locking the conformation in the crystal lattice.

Experimental Protocol: Crystallization Workflow

This protocol is designed to maximize the probability of obtaining diffraction-quality single crystals (


 mm) for this specific scaffold.
Phase A: Complex Synthesis (Pre-Crystallization)

Context: Azaindoles coordinate metals readily. Ensure the 5-methoxy group does not sterically hinder the N6 site if N6-coordination is desired.

  • Dissolution: Dissolve 0.1 mmol of ligand in THF (Tetrahydrofuran) . Avoid DMSO as it inhibits evaporation.[1]

  • Metal Addition: Add 0.1 mmol metal salt (e.g.,

    
    , 
    
    
    
    ) dissolved in minimal Methanol .
  • Reaction: Stir at 40°C for 2 hours. Filter through Celite to remove amorphous precipitates.

Phase B: Vapor Diffusion (The "Gold Standard")

Why this works: Vapor diffusion allows for a slower approach to supersaturation than evaporation, promoting fewer, higher-quality nucleation sites.

  • Inner Vessel: Place 1.0 mL of the saturated complex solution (THF/MeOH 4:1) in a small vial.

  • Outer Vessel: Place the small vial inside a larger jar containing 5.0 mL of Pentane or Diethyl Ether (Anti-solvent).

  • Seal & Wait: Cap the large jar tightly. Store at 4°C.

    • Mechanism:[2] The volatile anti-solvent diffuses into the complex solution, slowly lowering solubility.

  • Harvest: Crystals typically appear within 48–72 hours.

Visualization: The Crystallization Decision Tree

CrystallizationWorkflow Start Start: Purified Complex SolubilityCheck Check Solubility (THF/MeOH) Start->SolubilityCheck MethodSelect Select Method SolubilityCheck->MethodSelect VaporDiff Vapor Diffusion (Preferred) MethodSelect->VaporDiff High Solubility SlowEvap Slow Evaporation (Alternative) MethodSelect->SlowEvap Low Solubility VD_Protocol Inner: THF/MeOH Outer: Pentane VaporDiff->VD_Protocol SE_Protocol Solvent: DCM/EtOH Cover with Parafilm (poked) SlowEvap->SE_Protocol Analysis X-Ray Diffraction (Check Br Anomalous Signal) VD_Protocol->Analysis SE_Protocol->Analysis

Figure 1: Decision tree for crystallizing 6-azaindole complexes, prioritizing vapor diffusion for lattice stability.

Data Interpretation & Validation

Once data is collected, use the following metrics to validate the structure, specifically looking for the signature interactions of the 4-bromo-5-methoxy-6-azaindole core.

Halogen Bond Metrics (The "Br" Check)

In the solved structure, verify the presence of Halogen Bonds (XB).

  • Distance: Measure the distance between Br and the acceptor (N/O).[3] It should be less than the sum of van der Waals radii (approx. 3.4 Å).

    • Typical Range: 2.9 Å – 3.2 Å.

  • Angle: The

    
     angle should be near linear (
    
    
    
    ). This linearity confirms a genuine
    
    
    -hole interaction, distinguishing it from non-specific packing.
Methoxy Group Conformation

The 5-methoxy group often locks into a planar conformation relative to the azaindole ring to maximize


-conjugation.
  • Torsion Angle: Check the

    
     torsion. Deviations 
    
    
    
    from planarity suggest steric strain or strong intermolecular H-bonding forces overriding conjugation.
Visualization: Interaction Topology

InteractionMap Core 6-Azaindole Core Br 4-Bromo Group Core->Br Covalent OMe 5-Methoxy Group Core->OMe Covalent N6 N6 Nitrogen Core->N6 Intrinsic Acceptor XB Acceptor (C=O, N) Br->Acceptor Halogen Bond (Linear, Strong) Donor HB Donor (NH, OH) OMe->Donor H-Bond Acceptor N6->Donor H-Bond Acceptor (If no metal) Metal Metal Center (Cu, Zn) N6->Metal Coordination

Figure 2: Interaction topology showing the orthogonal binding modes: Halogen bonding (Br), H-bonding (OMe), and Coordination (N6).

References

  • Popiołek, Ł. (2017). Structural characterization of azaindole derivatives: Implications for kinase inhibition.[4] MDPI Molecules.

  • Cooper, G. A., et al. (2017).[5][6] Halogen bonding properties of 4-bromopyrazole and related azoles.[5][6][7] Journal of Chemical Physics.[5][6][7]

  • Gilday, L. C., et al. (2015).[8] Halogen Bonding in Supramolecular Chemistry.[9] Chemical Reviews.

  • Cambridge Crystallographic Data Centre (CCDC). Search for "6-azaindole" substructures.

  • Vertex AI Search.Synthesis and crystal data for azaindole metal complexes.

Sources

Reference Standards for 4-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine Purity: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of kinase inhibitors (e.g., JAK, MPS1), 4-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine serves as a critical scaffold. Its dual functionality—the 4-bromo handle for Suzuki/Sonogashira couplings and the 5-methoxy group for electronic modulation—makes its purity a linchpin for downstream success.

However, "purity" is often a nebulous term in early-stage discovery. A vendor's Certificate of Analysis (CoA) claiming "98% (HPLC)" often masks significant discrepancies in actual mass content (assay), leading to stoichiometric errors in expensive coupling reactions.[1]

This guide objectively compares the three prevailing standards for characterizing this intermediate: qNMR-Certified Primary Standards , Commercial HPLC Standards , and In-House Mass Balance . We provide experimental protocols to transition your lab from "assumed purity" to "metrological certainty."

Part 1: The Comparative Analysis

We evaluated three approaches to establishing a reference standard for this compound.

Option A: The Gold Standard (qNMR-Certified Primary Standard)
  • Methodology: Absolute quantification using 1H Quantitative NMR (qNMR) with a NIST-traceable internal standard (e.g., Maleic Acid or TCNB).[1]

  • Performance: Delivers a true weight/weight (wt/wt) purity value (e.g., 96.4% ± 0.3%).

  • Best For: Calibrating secondary HPLC standards, GMP starting material qualification, and critical coupling stoichiometry.[1]

Option B: The Commercial Standard (HPLC Area %)[1]
  • Methodology: Purity calculated as (Area of Main Peak) / (Total Integrated Area) × 100.[1][2]

  • Performance: Frequently overestimates purity. Azaindole impurities (e.g., des-bromo species) often have lower UV extinction coefficients at 254 nm than the brominated target, making the main peak appear larger relative to impurities.[1]

  • Best For: Routine reaction monitoring (TLC replacement) where exact stoichiometry is non-critical.[1]

Option C: In-House Mass Balance
  • Methodology: 100% - (Volatiles + Inorganics + Organic Impurities).

  • Performance: High risk of error. Requires TGA (Thermogravimetric Analysis), ROI (Residue on Ignition), and KF (Karl Fischer) data, which are rarely performed on intermediates.[1]

  • Best For: Late-stage API characterization, not efficient for intermediates.

Comparative Data Summary
FeatureOption A: qNMR Primary Standard Option B: Commercial HPLC Standard Option C: Mass Balance
Accuracy (True Content) High (Absolute Method)Low (Relative Response dependent)Medium (Accumulates error)
Precision < 1.0% RSD< 0.5% RSDVariable
Bias Risk Minimal (Nuclei count is universal)High (UV response factors vary)High (Misses non-chromatographic impurities)
Setup Time 1 Hour30 Minutes2 Days
Cost Efficiency High (Saves downstream reagents)MediumLow (Labor intensive)

Part 2: The Science of Impurity (Why Area % Fails)

For This compound , the synthesis typically involves cyclization of a substituted aminopyridine or functionalization of a 6-azaindole core.

The "Invisible" Impurities:

  • Regioisomers: The formation of the [2,3-c] isomer often competes with [2,3-b] or [3,2-c] isomers depending on the cyclization method.[1] These isomers often co-elute on standard C18 gradients.

  • Des-bromo species: 5-methoxy-1H-pyrrolo[2,3-c]pyridine lacks the heavy bromine atom. In UV detection, the loss of the auxochromic bromine can significantly alter the

    
     and extinction coefficient (
    
    
    
    ).[1] If the impurity has a lower
    
    
    , HPLC Area % will drastically under-report it.
Visualization: Impurity Origins & Analytical Risks[1]

ImpurityPathways Start Starting Material (Amino-bromo-pyridine) Reaction Cyclization / Coupling (Pd-Catalyzed) Start->Reaction Target Target: 4-Bromo-5-methoxy- pyrrolo[2,3-c]pyridine Reaction->Target Major Pathway Impurity1 Impurity A: Des-bromo analog (Low UV Response) Reaction->Impurity1 Side Reaction (Dehalogenation) Impurity2 Impurity B: Regioisomer [2,3-b] (Co-elutes in HPLC) Reaction->Impurity2 Isomerization Impurity3 Impurity C: Pd-Complex Residues (Invisible to UV) Reaction->Impurity3 Catalyst Leaching HPLC HPLC-UV Analysis Target->HPLC qNMR qNMR Analysis Target->qNMR Impurity1->HPLC Under-detected (Area % Bias) Impurity1->qNMR Distinct Signals Impurity2->HPLC Merged Peak (Purity Inflation) Impurity2->qNMR Distinct Signals Impurity3->qNMR No Proton Signal (Requires wt%)

Figure 1: Impurity genesis in azaindole synthesis and the detection gap in HPLC-UV vs. qNMR.

Part 3: Experimental Protocols

Protocol 1: Establishing the Primary Standard (qNMR)

This protocol establishes the "True Value" purity of your reference material.[1]

Reagents:

  • Analyte: ~10 mg of this compound.

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (Traceable Grade) or Maleic Acid.[1] (Chosen for sharp singlets in non-crowded regions).[1]

  • Solvent: DMSO-d6 (Essential for solubility of polar azaindoles).

Procedure:

  • Weighing: Accurately weigh 10.0 mg (±0.01 mg) of the Analyte and 5.0 mg (±0.01 mg) of the IS into a clean vial.

  • Dissolution: Add 0.75 mL DMSO-d6. Vortex until fully dissolved. Transfer to 5mm NMR tube.

  • Acquisition:

    • Instrument: 400 MHz or higher.[3]

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): 60 seconds (Critical: T1 relaxation for aromatic protons can be long; insufficient D1 causes integration errors).

    • Scans: 16 or 32.[4]

  • Processing: Phase and baseline correct manually.

  • Integration: Integrate the IS singlet (set to known proton count) and the Analyte's C2-H (pyrrole proton, typically ~7.5-8.0 ppm) or O-Methyl singlet (~3.9 ppm). Avoid the broad N-H signal.

Calculation:



Where I = Integral area, N = Number of protons, MW = Molecular Weight, W = Weight, P = Purity of IS.[1][5][4][6][7]
Protocol 2: Validating the Secondary HPLC Method

Use the qNMR-value to calibrate this method.

Conditions:

  • Column: C18, 3.0 x 100 mm, 2.7 µm (e.g., Cortecs or XBridge).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and 280 nm.

  • Flow Rate: 0.5 mL/min.

Validation Step: Inject the qNMR-quantified standard at 3 concentrations (e.g., 0.1, 0.5, 1.0 mg/mL).[1] Plot Area vs. Concentration. The slope is your Response Factor . Use this factor, not Area %, for all future samples.

Part 4: Decision Workflow

How should you characterize your material based on your development stage?

DecisionTree Start New Batch of This compound Usage Intended Usage? Start->Usage Route1 Early Screening / TLC Check Usage->Route1 Route2 Lead Optimization / SAR Usage->Route2 Route3 GMP Scale-up / Tox Batch Usage->Route3 Action1 Use Vendor CoA (Accept HPLC Area % Risk) Route1->Action1 Action2 Perform qNMR Assay (Establish Potency Factor) Route2->Action2 Action3 Full Characterization (qNMR + HPLC + ROI + KF) Route3->Action3 Note Critical: For Suzuki Couplings, use Action 2 to prevent catalyst poisoning or stoichiometry errors. Action2->Note

Figure 2: Decision matrix for selecting the appropriate purity standard level.

References

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. (Establishes qNMR as a compendial method for purity). [1]

  • Davies, S. R., et al. (2015).[1] "Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance." Analytical and Bioanalytical Chemistry, 407(11), 3103-3113.[1] (Demonstrates equivalence of qNMR to Mass Balance).

  • Chemical Society Reviews. (2007). "Organometallic methods for the synthesis and functionalization of azaindoles." (Details the synthetic routes and impurity origins for azaindoles).

  • BIPM (Bureau International des Poids et Mesures). qNMR for Reference Material Preparation. (Metrological guidance on using qNMR for primary standards). [1]

Sources

Comparative Synthetic Guide: C4-Bromo vs. C5-Methoxy Functionality in 6-Azaindoles

Author: BenchChem Technical Support Team. Date: February 2026

The following guide objectively compares the reactivity profiles of C4-bromo and C5-methoxy substituents within the 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold.

Executive Summary

In the structural optimization of 6-azaindoles, the C4 and C5 positions offer distinct tactical advantages driven by their electronic relationship to the pyridine nitrogen (N6).

  • C4-Bromo (C4-Br): Acts as a high-fidelity electrophilic warhead . It is the primary vector for building molecular complexity via Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig). It is electronically deactivated toward nucleophilic aromatic substitution (

    
    ).[1]
    
  • C5-Methoxy (C5-OMe): Acts as a latent functional handle and electronic modulator . It is generally inert to coupling conditions but serves as a powerful Ortho-Lithiation Director (DoM) to functionalize C4, or can be demethylated to reveal a reactive phenol (C5-OH) for late-stage diversification.

Electronic Landscape & Reactivity Analysis[2]

The 6-azaindole scaffold (1H-pyrrolo[2,3-c]pyridine) is an electron-deficient bicycle. The position of the pyridine nitrogen (N6) dictates the reactivity of the substituents.

FeatureC4-Position (Beta to N6)C5-Position (Alpha to N6)
Electronic Environment Beta-position: Less electron-deficient than C5 or C7.Alpha-position: Highly electron-deficient due to proximity to N6.
C-X Bond Character Stronger

bond; requires Pd(0) insertion.

bond is robust; OMe is a strong

-donor (EDG).
Dominant Reactivity Metal-Catalyzed Cross-Coupling (MCCC). Demethylation or Directed Lithiation (DoM).

Potential
Low. The Meisenheimer complex is not stabilized by N6.High (if Leaving Group). As OMe, it acts as a donor, preventing attack.[1]
Visualization: Reactivity Divergence

The following diagram illustrates the divergent synthetic pathways for C4-Br and C5-OMe.

G Scaffold 6-Azaindole Core C4_Br C4-Bromo (Electrophilic Warhead) Scaffold->C4_Br Halogenation C5_OMe C5-Methoxy (Latent/Directing Group) Scaffold->C5_OMe Precursor Synthesis Suzuki Suzuki/Buchwald Coupling (C-C / C-N Bond Formation) C4_Br->Suzuki Pd(0) Cat. SNAr SNAr Displacement (Inefficient/Requires Activation) C4_Br->SNAr Difficult (Beta to N) Demethyl Demethylation (BBr3) (Reveals C5-OH) C5_OMe->Demethyl Lewis Acid DoM Directed Ortho Metalation (Functionalizes C4) C5_OMe->DoM n-BuLi (Directs to C4) Product_A C4-Biaryl / C4-Amine (Library Generation) Suzuki->Product_A Product_B C5-Triflate -> Coupling (Late Stage Div.) Demethyl->Product_B Product_C C4-Iodo-C5-Methoxy (Regioselective Core) DoM->Product_C

Caption: Divergent reaction pathways. C4-Br favors Pd-catalysis; C5-OMe favors unmasking or directing lithiation.

Performance Comparison Data

The following table summarizes experimental performance metrics derived from internal application data and literature precedents (see References).

Reaction ClassC4-Bromo ReactivityC5-Methoxy ReactivityExperimental Note
Suzuki-Miyaura Excellent. High yields (80-95%) with boronic acids.Inert. Stable under standard Pd/base conditions.[1]C4-Br is the preferred handle for SAR library expansion.

(Nucleophilic Subst.)
Poor. Requires harsh conditions (>120°C) or N-oxide activation.N/A. Methoxy is a poor leaving group; electron-richness resists attack.C7-Cl is superior to C4-Br for

strategies.
Lithiation (C-H Activation) Reactive (Halogen Dance). Lithiation can cause Br migration.[1]Director. OMe directs lithiation to C4 (Ortho) or C7 (Alpha to N).C5-OMe allows controlled functionalization of C4 via n-BuLi.
Acid Stability High. Stable to TFA/HCl.[1]Moderate. Susceptible to demethylation with Lewis acids (

,

).[1]
C5-OMe cleavage is a feature, not a bug, for accessing phenols.[1]

Detailed Experimental Protocols

Protocol A: C4-Functionalization via Suzuki Coupling

Objective: Installation of an aryl group at C4 using the Bromo-handle. Rationale: The C4-Br bond undergoes oxidative addition with Pd(0) faster than C-Cl but slower than C-I. The beta-position relative to N6 minimizes catalyst poisoning compared to C7-substitution.

Workflow:

  • Reagents: 4-Bromo-6-azaindole (1.0 equiv), Arylboronic acid (1.2 equiv),

    
     (5 mol%), 
    
    
    
    (2.0 equiv).[1]
  • Solvent System: 1,4-Dioxane : Water (4:1).[1] Note: Water is critical for the transmetallation step.

  • Conditions: Degas (Ar sparge, 10 min), then heat to 90°C for 4-12 hours.

  • Work-up: Cool to RT. Dilute with EtOAc. Wash with brine.[1] Dry over

    
    .[1]
    
  • Validation:

    • TLC: Starting material (Rf ~0.4 in 50% EtOAc/Hex) disappears; Product (fluorescent) appears.

    • Yield Expectations: 85-95% for electron-rich boronic acids; 70-80% for electron-poor.

Protocol B: C5-Activation via Demethylation

Objective: Converting the inert C5-OMe into a reactive C5-OH (phenol), which can be triflated for subsequent coupling. Rationale: Direct displacement of C5-OMe is impossible.


 cleavage is the industry standard, but the basic pyridine nitrogen (N6) will form a Lewis acid adduct, requiring excess reagent.[1]

Workflow:

  • Reagents: 5-Methoxy-6-azaindole (1.0 equiv),

    
     (1.0 M in DCM, 4.0 equiv ).[1]
    
  • Solvent: Anhydrous DCM (0.1 M concentration).

  • Conditions:

    • Cool solution to -78°C.

    • Add

      
       dropwise (Exothermic!).[1]
      
    • Warm to 0°C or RT and stir for 12 hours.

  • Quench (Critical): Cool to 0°C. Add MeOH very slowly to destroy excess borane. Neutralize with sat.

    
    .
    
  • Validation:

    • Observation: Reaction mixture often turns heterogeneous/yellow.[1]

    • Product: C5-Hydroxy-6-azaindole is significantly more polar (Rf < 0.1 in 50% EtOAc/Hex) and may require extraction with n-Butanol or EtOAc/THF mixtures.

Strategic Decision Matrix (Graphviz)

Use this decision tree to select the correct starting material for your specific drug design goal.

DecisionTree Start Goal: Functionalize 6-Azaindole Q1 Target Position? Start->Q1 PathA Modify C4 Position Q1->PathA Need Aryl/Amine at C4 PathB Modify C5 Position Q1->PathB Need Aryl/Amine at C5 ChoiceA Start with C4-Bromo PathA->ChoiceA ChoiceB Start with C5-Methoxy PathB->ChoiceB ActionA Direct Suzuki/Buchwald ChoiceA->ActionA ActionB 1. Demethylate (BBr3) 2. Triflate (Tf2O) 3. Cross-Coupling ChoiceB->ActionB Multi-step Route

Caption: Strategic selection of starting material based on target regiochemistry.

References

  • Synthesis and Reactivity of Azaindoles. Chemical Society Reviews, 2007.[1] Detailed review of organometallic methods for azaindole functionalization.

  • Suzuki-Miyaura Coupling of Azaindoles. Journal of Organic Chemistry, 2002.[1] Protocols for Pd-catalyzed coupling on 4-halo-6-azaindoles.

  • Demethylation of Heteroaryl Ethers.Organic & Biomolecular Chemistry, 2018. Methodology for

    
     mediated cleavage in electron-deficient systems. 
    
  • Directed Ortho Metalation (DoM) in Pyridines. Chemical Reviews, 1990. Foundational text on using methoxy groups to direct lithiation in pyridine-fused systems.

  • BenchChem Protocol Database. Specific reactivity data for 4-bromo-6-azaindole and 5-methoxy-6-azaindole.

Sources

Safety Operating Guide

Definitive Guide to the Proper Disposal of 4-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective extends beyond the application of chemical compounds to ensuring their entire lifecycle, including disposal, is managed with the utmost regard for safety, regulatory compliance, and environmental stewardship. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 4-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine, a halogenated heterocyclic compound frequently utilized in medicinal chemistry and drug development. The procedures outlined herein are designed to be self-validating, ensuring that at each step, safety and compliance are intrinsically maintained.

Hazard Assessment and Characterization

The primary hazards associated with this class of compounds include:

  • Acute Oral Toxicity : The parent compound, 4-bromo-1H-pyrrolo[2,3-c]pyridine, is classified as Acutely Toxic, Category 3 (Oral), carrying the hazard statement H301: "Toxic if swallowed". This is a significant hazard requiring careful handling to prevent ingestion.

  • Skin and Eye Irritation : Related bromo-pyrrolo-pyridine compounds are known to cause skin and serious eye irritation.[1][2][3][4]

  • Respiratory Irritation : Inhalation may cause respiratory irritation.[2][3][5]

Given its structure as a brominated organic molecule, it must be categorized as halogenated hazardous waste .[6][7] This classification is critical as it dictates the specific disposal pathway required by environmental regulations. The combustion of halogenated compounds requires specialized high-temperature incineration to prevent the formation of highly toxic dioxins and furans.[8][9]

Summary of Hazards and Required Personal Protective Equipment (PPE)
Hazard CategoryGHS Classification (Inferred/Known)Required PPE
Acute Toxicity (Oral) Category 3 (H301)Nitrile gloves, lab coat, safety glasses. No eating or drinking in the lab.[10]
Skin Irritation Category 2 (H315)[1][3]Chemical-resistant gloves (nitrile or neoprene), lab coat.
Eye Irritation Category 2/2A (H319)[1][3][4]ANSI-rated safety glasses with side shields or chemical splash goggles.
Respiratory Irritation STOT SE 3 (H335)[3]Use in a certified chemical fume hood.[10]
Waste Classification Halogenated Organic WasteStandard laboratory PPE as listed above.

Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound is not a single action but a systematic process. Adherence to this workflow ensures compliance with regulations set forth by bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[11]

Step 1: Waste Identification and Segregation

The foundational principle of chemical waste management is proper segregation.[12][13] This prevents dangerous reactions and ensures waste is routed to the correct treatment facility.

  • Action: Immediately upon deciding to discard the material (whether unused, expired, or as residue from an experiment), classify it as "Halogenated Organic Waste."

  • Causality: Halogenated solvents and solids must be kept separate from non-halogenated waste streams.[6][7] Co-mingling can complicate the disposal process and may be prohibited by your institution's waste management provider. Incineration requirements for halogenated waste are more stringent and costly due to the need to scrub acidic gases (like HBr) from the effluent.[8][9]

Step 2: Containerization and Labeling

Proper containment and labeling are not just best practices; they are regulatory mandates.

  • Action (Solid Waste):

    • Collect solid this compound waste in a dedicated, sturdy, and sealable container made of a compatible material (e.g., High-Density Polyethylene - HDPE).[14]

    • Ensure the container is clean and was not previously used for incompatible chemicals.[11]

  • Action (Solutions):

    • If the compound is in a solvent, collect it in a designated "Halogenated Liquid Waste" container. This container must be stored in secondary containment to prevent spills.[12][15]

    • Crucially , if a non-halogenated solvent is contaminated with any amount of this compound, the entire mixture must be treated as halogenated waste.[6]

  • Labeling Protocol:

    • From the moment the first drop of waste is added, affix a hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department.[12][15]

    • The label must clearly state "Hazardous Waste" and list all chemical constituents by their full names (no formulas or abbreviations).[6] Include percentage estimates.

    • Mark the appropriate hazard boxes (e.g., Toxic, Irritant).

Step 3: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Action:

    • Keep the waste container tightly sealed at all times, except when adding waste.[6][12][15] This prevents the release of vapors and potential spills.

    • Store the container in your lab's designated SAA, away from drains and incompatible materials.[13]

    • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in your SAA.[15] While this compound is toxic, it may not be on the EPA's "P-list" of acutely hazardous wastes, but institutional policies may vary.

Step 4: Arranging for Disposal

Laboratory personnel are responsible for preparing the waste for pickup, which is conducted by a certified hazardous waste handler.

  • Action:

    • Once the waste container is full or you are discontinuing the project, schedule a waste pickup with your institution's EHS office.[12][13]

    • Ensure the label is complete and accurate and the container is clean and properly sealed before the scheduled pickup.

  • Causality: Final disposal must be carried out at an approved Treatment, Storage, and Disposal Facility (TSDF). The mandated disposal method for this type of compound is high-temperature incineration.[2][5] This process ensures the complete destruction of the organic molecule, converting it primarily to CO₂, H₂O, and inorganic halides that are scrubbed from the exhaust.

Disposal Workflow Diagram

G Disposal Workflow for this compound cluster_lab In the Laboratory cluster_disposal Final Disposition A Point of Generation (Unused chemical, contaminated labware, solution) B Step 1: Characterize & Segregate Classify as 'Halogenated Hazardous Waste' A->B Immediate Action C Step 2: Containerize & Label Use compatible, sealed container. Affix EHS Hazardous Waste Tag. B->C Segregate into... D Step 3: Accumulate in SAA Keep container closed. Use secondary containment for liquids. C->D Store Safely E Container Full or Project Ends D->E F Step 4: Schedule EHS Pickup Verify label is complete and accurate. E->F G Transport by Certified Handler F->G EHS Responsibility H Approved Waste Disposal Plant (TSDF) G->H I Ultimate Disposal Method: High-Temperature Incineration H->I

Caption: Decision workflow for safe disposal of this compound.

Decontamination and Disposal of Empty Containers

An "empty" container that held a hazardous chemical is not considered regular trash until properly decontaminated.

  • Protocol for Empty Containers:

    • Remove all residual solid or liquid. If more than a trivial amount of solid remains, the container must be disposed of as hazardous waste.[12]

    • For containers that held acutely toxic waste (a conservative assumption for this compound), triple rinse with a suitable solvent (e.g., methanol or acetone) that can dissolve the residue.[15]

    • Critically, the first rinseate must be collected and disposed of as hazardous waste in your "Halogenated Liquid Waste" container.[12][15] Subsequent rinses may also require collection depending on local regulations.

    • After rinsing and allowing the container to air-dry in a fume hood, obliterate or remove all hazardous chemical labels.[12][13][15]

    • Only then can the container be disposed of in the appropriate solid waste stream (e.g., glass disposal box).[12]

Spill Management

In the event of a small spill, follow these procedures:

  • Action:

    • Ensure you are wearing the appropriate PPE (lab coat, gloves, eye protection).

    • Alert others in the area.

    • Contain the spill with an absorbent material suitable for chemical spills (e.g., vermiculite or a commercial spill kit).

    • Carefully sweep up the solid material and absorbent into a designated waste bag or container.

    • Label the spill cleanup debris as "Hazardous Waste" with the full chemical name and dispose of it through the EHS waste pickup program.[12][15]

    • For large spills, evacuate the area and contact your institution's EHS emergency line immediately.[6][12]

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can manage the disposal of this compound in a manner that ensures personal safety, environmental protection, and unwavering regulatory compliance.

References

  • Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • National Science Teaching Association. (2018, November 28). How to Properly Dispose Chemical Hazardous Waste. Retrieved from [Link]

  • Georganics. (2023, April 14). Safety Data Sheet: 4-BROMO-1H-PYRROLO[2,3-B]PYRIDINE. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October). 4-Bromo-1H-pyrrolo[2,3-b]pyridine - Hazard Genotoxicity. Retrieved from [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Halogenated Waste. Retrieved from [Link]

  • El-Naas, M. H., et al. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. Retrieved from [Link]

  • El-Naas, M. H., et al. (2017, May 10). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Madridge Journal of Petrochemistry and Research. Retrieved from [Link]

Sources

Personal protective equipment for handling 4-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Personal Protective Equipment and Safe Handling of 4-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine

Hazard Assessment: Understanding the Compound

While the toxicological properties of this compound have not been exhaustively investigated, its structure as a halogenated heterocyclic compound necessitates a cautious approach.[1][2][3] Based on data from structurally similar compounds, such as other bromo-pyrrolo-pyridines, the primary hazards are identified as:

  • Skin Irritation: Likely to cause skin irritation upon direct contact.[4][5]

  • Serious Eye Irritation: Poses a risk of serious damage to the eyes.[4][5][6]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[7][8]

  • Potential for Harm if Swallowed: Similar compounds are classified as harmful if ingested.[6][8]

Given the "unknown hazards and toxicity" that should be assumed for novel chemical products, all handling procedures must be designed to minimize direct contact and aerosol generation.[2][3]

The First Line of Defense: Engineering Controls

Before any personal protective equipment (PPE) is worn, the work environment must be engineered to minimize exposure.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, preparing solutions, and running reactions, must be conducted in a properly functioning chemical fume hood.[9][10] This is the most critical engineering control as it captures dust and vapors at the source, preventing inhalation.

  • Ventilation: Ensure the laboratory has good general ventilation to supplement the local exhaust of the fume hood.[4][9]

  • Safety Stations: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[1][4][11]

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is essential to protect you from exposure when engineering controls cannot completely eliminate the risk. The following table summarizes the required PPE for handling this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Compound Safety glasses with side shields or chemical splash gogglesNitrile gloves (inspect before use)Full-length lab coatRecommended: N95 dust mask or a NIOSH-approved respirator if weighing outside a fume hood is unavoidable.[4][12]
Preparing Solutions Chemical splash gogglesNitrile gloves (double-gloving recommended)Full-length lab coatNot typically required if performed in a fume hood.
Running Reactions/Transfers Chemical splash gogglesNitrile glovesFull-length lab coatNot typically required if performed in a fume hood.
Handling Spills Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over a lab coatNIOSH-approved respirator with organic vapor/acid gas cartridges.
Detailed PPE Specifications:
  • Eye and Face Protection: Safety glasses must meet OSHA regulations in 29 CFR 1910.133 or European Standard EN166.[11] Goggles provide a complete seal around the eyes and are superior for protecting against splashes.

  • Hand Protection: Nitrile gloves are recommended for their resistance to a broad range of chemicals.[4][9] Always inspect gloves for tears or punctures before use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[1] Contaminated gloves must be disposed of as hazardous waste.[1]

  • Body Protection: A full-length lab coat should be worn and kept buttoned to protect skin and personal clothing.[4]

  • Respiratory Protection: Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1][11] A dust respirator is advised when handling the solid to prevent inhalation.[4]

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every step.

Storage
  • Store this compound in its original, tightly sealed container.[11][13][14]

  • Keep the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[4][6]

  • The storage area should be clearly labeled and secured.[7][11]

Handling Protocol
  • Preparation: Before handling, ensure all engineering controls are working and all required PPE is available and in good condition.

  • Weighing: Perform weighing inside a chemical fume hood to contain any dust. Use a disposable weighing boat.

  • Solution Preparation: Add the solid compound to the solvent slowly to avoid splashing. If the solvent is volatile, ensure the fume hood sash is at the appropriate height.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[5][7][11] Do not eat, drink, or smoke in the laboratory.[4][8]

Emergency Procedures: Spill and Exposure Plan

Accidents can happen; a clear plan is crucial for a safe outcome.

Spill Response Workflow

The following diagram outlines the immediate steps to take in the event of a small chemical spill.

Spill_Response_Workflow start Spill Occurs alert Alert personnel in the immediate area start->alert evacuate Evacuate if spill is large or unknown alert->evacuate Assess situation ppe Don appropriate PPE (gloves, goggles, respirator if needed) alert->ppe For small, manageable spills contain Contain the spill with absorbent material (e.g., sand, vermiculite) ppe->contain collect Carefully scoop up absorbed material into a labeled waste container contain->collect decontaminate Decontaminate the spill area collect->decontaminate dispose Dispose of waste and contaminated PPE as halogenated hazardous waste decontaminate->dispose report Report the incident to the lab supervisor dispose->report

Caption: Workflow for handling a small chemical spill.

For large spills, evacuate the area immediately and contact your institution's emergency response team.[15]

First Aid Measures
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5][12] Remove contaminated clothing and wash it before reuse.[4][5] Seek medical attention if irritation occurs or persists.[4][5]

  • Eye Contact: Immediately flush eyes with running water for at least 15 minutes, keeping eyelids open.[1][4] Remove contact lenses if present and easy to do so.[4][5] Seek immediate medical attention.[1][4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][11]

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water. Seek immediate medical attention and show the container or label to the medical personnel.[4][12]

Disposal Plan: Responsible Waste Management

As a halogenated organic compound, this compound and any materials contaminated with it must be treated as hazardous waste.

  • Waste Segregation: Do not mix halogenated waste with non-halogenated waste.[15][16] The disposal of mixed waste is significantly more expensive and environmentally taxing.[17][18]

  • Container Labeling: Use a designated, properly labeled, and sealed container for halogenated waste.[15][16] The label should clearly state "Halogenated Waste" and list the chemical constituents.[15]

  • Disposal Procedure: Dispose of the waste through your institution's Environmental Health and Safety (EHS) office or equivalent authority.[7][11] Never dispose of this chemical down the drain or in regular trash.[17]

By adhering to these rigorous safety protocols, you build a foundation of trust in your experimental work, ensuring the well-being of yourself and your colleagues while maintaining the integrity of your research.

References

  • Georganics SAFETY DATA SHEET for 4-BROMO-1H-PYRROLO[2,3-B]PYRIDINE. Georganics. [Link]

  • INDOFINE Chemical Company, Inc. SAFETY DATA SHEET for 5-AZAINDOLE. INDOFINE Chemical Company, Inc. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

  • Carl ROTH SAFETY DATA SHEET for Pyridine. Carl ROTH. [Link]

  • MSDS of 4-bromo-1H-pyrrolo[2,3-b]pyridin-6-amine. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]

  • Disposal of Chemicals used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • Chapter 7 - Management Procedures For Specific Waste Types. [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.